diethyl {2,2-dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octan-3-yl}phosphonate
Description
Diethyl {2,2-dioxo-2λ⁶-thia-1-azabicyclo[2.2.2]octan-3-yl}phosphonate is a heterocyclic organophosphorus compound characterized by a bicyclo[2.2.2]octane core containing sulfur (thia) and nitrogen (aza) atoms. The molecule features a phosphonate ester group (-PO(OEt)₂) attached to the bicyclic scaffold, with two ethoxy substituents. Its molecular formula is C₁₀H₂₀NO₅PS, and its molecular weight is 297.31 g/mol . The bicyclo[2.2.2]octane system imparts structural rigidity, while the sulfone (dioxo-thia) and phosphonate groups contribute to its electronic and reactivity profile.
Properties
IUPAC Name |
3-diethoxyphosphoryl-2λ6-thia-1-azabicyclo[2.2.2]octane 2,2-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20NO5PS/c1-3-15-17(12,16-4-2)10-9-5-7-11(8-6-9)18(10,13)14/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTSFEJZIJYJHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1C2CCN(S1(=O)=O)CC2)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20NO5PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2,2-dioxidoquinuclidin-3-yl)phosphonate typically involves the reaction of quinuclidine derivatives with diethyl phosphite. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate . Another approach involves the use of palladium-catalyzed cross-coupling reactions, which can efficiently produce phosphonates under mild conditions .
Industrial Production Methods
Industrial production of diethyl (2,2-dioxidoquinuclidin-3-yl)phosphonate may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can accelerate the reaction process and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
diethyl {2,2-dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octan-3-yl}phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction and conditions used .
Scientific Research Applications
diethyl {2,2-dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octan-3-yl}phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of diethyl (2,2-dioxidoquinuclidin-3-yl)phosphonate involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The phosphonate group can mimic the natural substrate of the enzyme, leading to competitive inhibition .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Bicyclic Systems
Compound A: (2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (from ).
- Key Differences: Ring System: Bicyclo[3.2.0]heptane vs. bicyclo[2.2.2]octane. Functional Groups: Carboxylic acid and amino substituents in Compound A vs. phosphonate and sulfone groups in the target compound. Applications: Compound A is pharmacologically active (antibiotic derivative), whereas the target compound’s biological activity is uncharacterized .
Compound B : 2-Acetyl-2H-1,2,3-diazaphospholes (from ).
- Key Differences: Heterocycle: Diazaphosphole (five-membered ring with two N and one P) vs. the target’s seven-membered bicyclic system.
Phosphonate Esters with Different Substituents
Compound C : Dimethyl {2,2-dioxo-2λ⁶-thia-1-azabicyclo[2.2.2]octan-3-yl}phosphonate.
- Key Differences :
Physicochemical and Reactivity Profiles
Biological Activity
Diethyl {2,2-dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octan-3-yl}phosphonate, with CAS Number 2138155-30-1, is a phosphonate compound notable for its unique bicyclic structure and potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic framework that includes a thia (sulfur) atom and a phosphonate group, which is significant for its reactivity and interaction with biological systems. The molecular formula is C₁₃H₁₈N₂O₄PS, and its structure can be represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic processes. The presence of the phosphonate group enhances its affinity for biological molecules, potentially leading to inhibition or modulation of enzymatic activity.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Acetylcholinesterase Inhibition : A study demonstrated that this compound significantly inhibited AChE activity in vitro, suggesting potential applications in treating Alzheimer's disease by increasing acetylcholine levels in synapses.
- Antimicrobial Activity : Research indicated that this compound showed promising antibacterial properties against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
- Cytotoxicity Assessment : In vitro tests on human cancer cell lines revealed that the compound exhibited cytotoxic effects, leading to apoptosis in cancer cells. This suggests potential therapeutic applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
